(R)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate is a chiral compound featuring a pyrrolidine ring substituted with a tert-butyl ester group and a 4-fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as ®-tert-butyl 3-pyrrolidinecarboxylate, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the 4-Fluorophenylsulfonyl Group: The 4-fluorophenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reagents such as N-bromosuccinimide or electrophiles like alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce deprotected or simplified derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. It may serve as a lead compound for developing new therapeutics targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which ®-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved can vary, but typically include inhibition or activation of target proteins, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate: The enantiomer of the compound , with similar but potentially distinct biological activities.
tert-Butyl 3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carboxylate: A structurally similar compound with a chlorine atom instead of fluorine, which may exhibit different reactivity and biological properties.
tert-Butyl 3-((4-methylphenyl)sulfonyl)pyrrolidine-1-carboxylate: Another analog with a methyl group, offering insights into the effects of different substituents on the aromatic ring.
Uniqueness
®-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its fluorine substituent can enhance metabolic stability and binding affinity in drug design, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl (3R)-3-(4-fluorophenyl)sulfonylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDWIHGJVMGGGW-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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